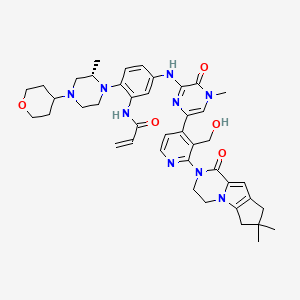
Rocbrutinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has shown significant potential in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma . Rocbrutinib works by inhibiting the BTK enzyme, which plays a crucial role in the signaling pathways that regulate the growth and survival of B-cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rocbrutinib involves multiple steps, starting with the preparation of pyrrolopyrazines and related heterocycles. These intermediates are then subjected to various chemical reactions to form the final compound . The synthetic route typically includes:
- Formation of the pyrrolopyrazine core through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling reactions to attach the necessary side chains.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
- Large-scale cyclization reactions using appropriate catalysts.
- Purification of intermediates through crystallization or chromatography.
- Final product isolation and purification to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Rocbrutinib undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research or therapeutic applications .
Applications De Recherche Scientifique
Rocbrutinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK inhibition and its effects on cellular signaling pathways.
Biology: Employed in research to understand the role of BTK in B-cell development and function.
Mécanisme D'action
Rocbrutinib exerts its effects by irreversibly binding to the active site of Bruton’s tyrosine kinase (BTK). This binding inhibits the enzyme’s activity, thereby blocking the downstream signaling pathways that promote B-cell growth and survival. The molecular target of this compound is the cysteine residue (C481) in the BTK active site, which forms a covalent bond with the compound . This inhibition leads to the suppression of B-cell receptor signaling and induces apoptosis in malignant B-cells.
Comparaison Avec Des Composés Similaires
Rocbrutinib is compared with other BTK inhibitors such as Ibrutinib, Acalabrutinib, and Zanubrutinib. While all these compounds target BTK, this compound has unique features that set it apart:
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity and fewer side effects compared to Ibrutinib.
Zanubrutinib: Another second-generation BTK inhibitor, designed to provide deeper and more sustained BTK inhibition.
This compound’s uniqueness lies in its dual covalent and non-covalent binding mechanism, which allows it to inhibit both wild-type and mutant forms of BTK, potentially overcoming resistance seen with other BTK inhibitors .
Conclusion
This compound represents a significant advancement in the field of BTK inhibitors, offering a promising therapeutic option for patients with B-cell malignancies and other related disorders. Its unique mechanism of action and broad range of applications make it a valuable compound for scientific research and clinical development.
Propriétés
Numéro CAS |
2485861-07-0 |
|---|---|
Formule moléculaire |
C42H51N9O5 |
Poids moléculaire |
761.9 g/mol |
Nom IUPAC |
N-[5-[[6-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-4-methyl-3-oxopyrazin-2-yl]amino]-2-[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C42H51N9O5/c1-6-37(53)45-32-20-28(7-8-34(32)49-14-13-48(23-26(49)2)29-10-17-56-18-11-29)44-38-41(55)47(5)24-33(46-38)30-9-12-43-39(31(30)25-52)51-16-15-50-35(40(51)54)19-27-21-42(3,4)22-36(27)50/h6-9,12,19-20,24,26,29,52H,1,10-11,13-18,21-23,25H2,2-5H3,(H,44,46)(H,45,53)/t26-/m0/s1 |
Clé InChI |
OYJVFTNYBWVQHA-SANMLTNESA-N |
SMILES isomérique |
C[C@H]1CN(CCN1C2=C(C=C(C=C2)NC3=NC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)NC(=O)C=C)C8CCOCC8 |
SMILES canonique |
CC1CN(CCN1C2=C(C=C(C=C2)NC3=NC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)NC(=O)C=C)C8CCOCC8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


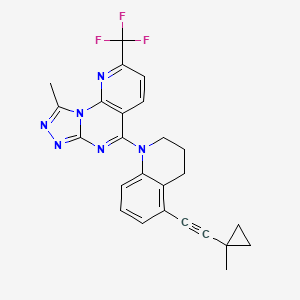
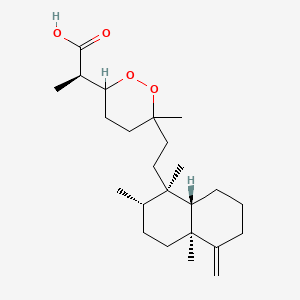
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)

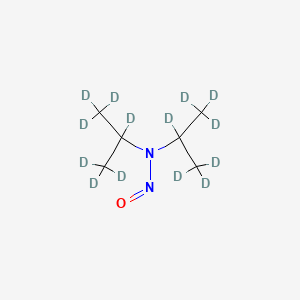


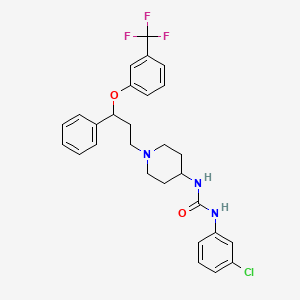
![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride](/img/structure/B12387178.png)




![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)
